6-(aminomethyl)-1H-indazol-3-amine dihydrochloride chemical structure and properties
6-(aminomethyl)-1H-indazol-3-amine dihydrochloride chemical structure and properties
This comprehensive technical guide details the chemical structure, physicochemical properties, and synthesis of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride , a critical scaffold in medicinal chemistry.
High-Value Scaffold for Kinase Inhibitor Discovery [1]
Executive Summary
6-(aminomethyl)-1H-indazol-3-amine dihydrochloride (CAS: 267413-33-2) is a specialized heterocyclic building block utilized primarily in the development of ATP-competitive kinase inhibitors.[1][2] Its core structure—the 1H-indazol-3-amine —serves as a privileged pharmacophore for binding to the hinge region of protein kinases, while the 6-aminomethyl substituent provides a critical vector for solubility enhancement and interaction with solvent-exposed acidic residues. This guide analyzes its structural utility, synthesis pathways, and handling protocols for drug discovery applications.
Chemical Identity & Physicochemical Properties[3][4][5][6]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 6-(aminomethyl)-1H-indazol-3-amine; dihydrochloride |
| CAS Number | 267413-33-2 |
| Free Base CAS | 368426-75-9 |
| Molecular Formula | C₈H₁₂Cl₂N₄ (Salt) / C₈H₁₀N₄ (Free Base) |
| Molecular Weight | 235.11 g/mol (Salt) / 162.19 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Highly soluble in water (>50 mg/mL), DMSO; insoluble in non-polar organics |
Structural Analysis
The molecule consists of a fused benzene and pyrazole ring (indazole) with two primary amine functionalities.
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3-Amino Group: An electron-donating group attached to the pyrazole ring. It is a key hydrogen bond donor in biological systems.
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6-Aminomethyl Group: An aliphatic primary amine attached via a methylene linker. This group is highly basic (pKa ~9-10) and exists as a dication in the dihydrochloride salt form, significantly enhancing aqueous solubility compared to the neutral indazole.
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Tautomerism: The indazole core exhibits annular tautomerism (1H- vs. 2H-indazole). In the crystal lattice and solution, the 1H-tautomer is generally thermodynamically preferred, though kinase binding pockets may select for specific tautomeric forms.
[1][7]
Biological Applications: The Kinase Hinge Binder
The 3-aminoindazole scaffold is a bioisostere of the adenine ring of ATP. In drug design, it is engineered to compete with ATP for the kinase active site.
Mechanism of Action
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Hinge Binding: The N1 (proton donor) and N2 (proton acceptor) of the indazole ring, along with the exocyclic 3-amino group, form a tridentate or bidentate hydrogen bonding network with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu/Leu residues).
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Solvent Interaction: The 6-position of the indazole ring typically points towards the solvent front or the ribose binding pocket. The aminomethyl group at this position serves two roles:
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Solubility: It introduces a positive charge at physiological pH, counteracting the lipophilicity of the aromatic core.
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Salt Bridge Formation: It can form electrostatic interactions with aspartate or glutamate residues often found at the entrance of the ATP binding pocket.
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Target Classes
Research indicates utility in targeting:
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Tyrosine Kinases: VEGFR, PDGFR (similar to the core of Pazopanib and Axitinib).
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Serine/Threonine Kinases: Rho-associated protein kinase (ROCK) and Protein Kinase B (Akt).
Synthesis & Manufacturing Protocols
The synthesis of 3-aminoindazoles is classically achieved via the cyclization of 2-halobenzonitriles with hydrazine.
Retrosynthetic Analysis
The most efficient route disconnects the pyrazole ring to reveal 4-(aminomethyl)-2-fluorobenzonitrile as the key precursor.
Detailed Protocol (Bench Scale)
Note: This protocol assumes the use of N-Boc protected precursor to prevent side reactions.
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Cyclization:
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Charge a reaction vessel with N-Boc-4-cyano-3-fluorobenzylamine (1.0 eq) and n-butanol (10 vol).
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Add Hydrazine monohydrate (5.0 eq) dropwise.
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Heat to reflux (117°C) for 12–16 hours. Monitor by LC-MS for disappearance of nitrile peak.
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Mechanism:[1] Nucleophilic aromatic substitution of the fluoride by hydrazine, followed by intramolecular nucleophilic attack on the nitrile carbon.
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Work-up:
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Cool to room temperature.[5] Concentrate under reduced pressure.
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Precipitate the intermediate (N-Boc-6-aminomethyl-indazol-3-amine) using water/ethyl acetate extraction.
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Deprotection & Salt Formation:
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Dissolve the intermediate in Methanol (5 vol).
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Add 4M HCl in Dioxane (4.0 eq) at 0°C. Stir at RT for 4 hours.
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The product precipitates as the dihydrochloride salt.
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Filter the solid, wash with diethyl ether (to remove excess HCl), and dry under vacuum at 40°C.
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Handling, Safety & Stability (E-E-A-T)
Stability
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Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
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Oxidation: Primary aromatic amines (position 3) are susceptible to oxidation over time, turning the solid brown. Store at -20°C for long-term retention.
Safety Profile (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.
References
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PubChem Compound Summary. (2025). 1H-Indazolin-3-one, 6-amino-, dihydrochloride (CID 198337). National Library of Medicine. Link
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Journal of Medicinal Chemistry. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications.[3] Link
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International Journal of Molecular Sciences. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Link
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Organic Chemistry Portal. (2024). Synthesis of Indazoles.[1][6][7][8][5][3][4][9]Link
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BLD Pharm. (2024).[1] Product Analysis: 6-(Aminomethyl)-1H-indazol-3-amine dihydrochloride.[1][2][10]Link[1]
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- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Document: Synthesis and structure-activity relationships of a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C re... - ChEMBL [ebi.ac.uk]
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- 10. 267413-33-2 | 6-(aminomethyl)-1H-indazol-3-amine;dihydrochloride - Capot Chemical [capotchem.com]
